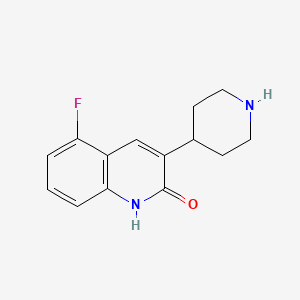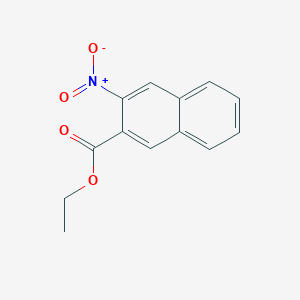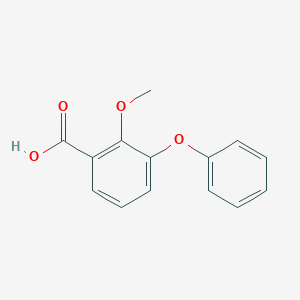
(1-(2-Methylbenzyl)-1H-indol-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-甲基苄基)-1H-吲哚-3-基)甲醇是一种属于吲哚衍生物类的有机化合物,其特征在于吲哚环系被2-甲基苄基取代,并在3位上具有甲醇基。
准备方法
合成路线和反应条件: (1-(2-甲基苄基)-1H-吲哚-3-基)甲醇的合成通常包括以下步骤:
吲哚核的形成: 吲哚核可以通过费歇尔吲哚合成法合成,该方法涉及在酸性条件下使苯肼与醛或酮反应。
引入2-甲基苄基: 2-甲基苄基可以通过傅克烷基化反应引入,其中吲哚在路易斯酸催化剂(如氯化铝)的存在下与2-甲基苄基氯反应。
添加甲醇基: 最后一步涉及将吲哚3位的羰基还原为甲醇基。这可以使用还原剂(如硼氢化钠或氢化铝锂)来实现。
工业生产方法: (1-(2-甲基苄基)-1H-吲哚-3-基)甲醇的工业生产可能涉及类似的合成路线,但规模更大。反应条件的优化(如温度、压力和催化剂浓度)对于获得高产率和纯度至关重要。
反应类型:
氧化: (1-(2-甲基苄基)-1H-吲哚-3-基)甲醇可以发生氧化反应形成相应的醛或酮。常见的氧化剂包括吡啶鎓氯铬酸盐和戴斯-马丁试剂。
还原: 该化合物可以被还原形成各种衍生物,具体取决于所用还原剂。例如,用氢化铝锂还原可以得到相应的醇。
取代: 吲哚环可以发生亲电取代反应,如硝化、卤化和磺化,以引入不同的官能团。
常见的试剂和条件:
氧化: 吡啶鎓氯铬酸盐、戴斯-马丁试剂和三氧化铬。
还原: 硼氢化钠、氢化铝锂和催化氢化。
取代: 硝化试剂(如硝酸)、卤化试剂(如溴)和磺化试剂(如硫酸)。
主要产物:
氧化: 醛和酮。
还原: 醇和烃。
取代: 硝基、卤代和磺酰基衍生物。
科学研究应用
(1-(2-甲基苄基)-1H-吲哚-3-基)甲醇在科学研究中具有多种应用:
化学: 它被用作有机合成的构建模块,以创建更复杂的分子。
生物学: 该化合物可用于研究生物学途径,并作为探针研究酶活性。
工业: 该化合物可用于生产具有特定性能的专业化学品和材料。
5. 作用机理
(1-(2-甲基苄基)-1H-吲哚-3-基)甲醇的作用机理涉及其与特定分子靶标和途径的相互作用。吲哚环系可以与多种酶和受体相互作用,调节其活性。2-甲基苄基和甲醇基的存在会影响该化合物的结合亲和力和特异性。对所涉及的分子靶标和途径进行详细研究对于了解其完整的作用机理至关重要。
类似化合物:
(1-苄基-1H-吲哚-3-基)甲醇: 结构相似,但缺少2-甲基。
(1-(2-甲基苄基)-1H-吲哚): 缺少3位的甲醇基。
(1-(2-甲基苄基)-1H-吲哚-3-基)乙醇: 结构相似,但具有乙醇基而不是甲醇基。
独特之处: (1-(2-甲基苄基)-1H-吲哚-3-基)甲醇的独特之处在于2-甲基苄基和吲哚环3位的甲醇基的特定组合。这种独特的结构可以导致独特的化学和生物学性质,使其在多种应用中具有价值。
作用机制
The mechanism of action of (1-(2-Methylbenzyl)-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. The presence of the 2-methylbenzyl group and the methanol group can influence the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways involved are essential to understand its full mechanism of action.
相似化合物的比较
(1-Benzyl-1H-indol-3-yl)methanol: Similar structure but lacks the 2-methyl group.
(1-(2-Methylbenzyl)-1H-indole): Lacks the methanol group at the 3-position.
(1-(2-Methylbenzyl)-1H-indol-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness: (1-(2-Methylbenzyl)-1H-indol-3-yl)methanol is unique due to the specific combination of the 2-methylbenzyl group and the methanol group at the 3-position of the indole ring. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C17H17NO |
|---|---|
分子量 |
251.32 g/mol |
IUPAC 名称 |
[1-[(2-methylphenyl)methyl]indol-3-yl]methanol |
InChI |
InChI=1S/C17H17NO/c1-13-6-2-3-7-14(13)10-18-11-15(12-19)16-8-4-5-9-17(16)18/h2-9,11,19H,10,12H2,1H3 |
InChI 键 |
JZJHZUFTBBHDLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


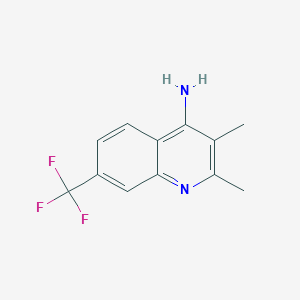
![1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one](/img/structure/B11867150.png)
![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11867164.png)
![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
![6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11867183.png)
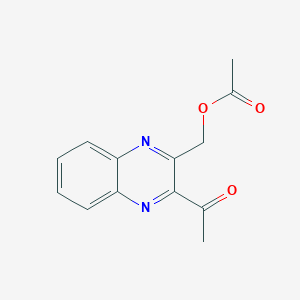



![1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one](/img/structure/B11867214.png)

